molecular formula C20H17BrN2O2 B11086587 4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide

4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B11086587
M. Wt: 397.3 g/mol
InChI Key: CZTGVVKOQNWTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C20H17BrN2O2 It is a benzamide derivative that features a bromophenoxy group and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinamine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-methyl-2-pyridinyl)benzamide
  • 4-methyl-N-(6-methyl-2-pyridinyl)benzamide
  • 4-methoxy-N-(6-methyl-2-pyridinyl)benzamide

Uniqueness

4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both a bromophenoxy group and a methylpyridinyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H17BrN2O2/c1-14-5-4-8-19(22-14)23-20(24)16-11-9-15(10-12-16)13-25-18-7-3-2-6-17(18)21/h2-12H,13H2,1H3,(H,22,23,24)

InChI Key

CZTGVVKOQNWTHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.